molecular formula C7H10N4O2S B392380 N-[1-acetyl-3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide CAS No. 311317-45-0

N-[1-acetyl-3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B392380
CAS No.: 311317-45-0
M. Wt: 214.25g/mol
InChI Key: OWJBGHZPLSUUQR-UHFFFAOYSA-N
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Description

N-[1-acetyl-3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide ( 311317-45-0) is a high-purity heterocyclic building block of significant interest in medicinal and organic chemistry research. This compound, with the molecular formula C7H10N4O2S and a molecular weight of 214.24 g/mol, features a 1,2,4-triazole core functionalized with both acetyl and methylsulfanyl groups . The 1,2,4-triazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities, which include antimicrobial, antifungal, antiviral, and anticonvulsant properties . The presence of the methylsulfanyl moiety and acetamide functionality makes this compound a versatile intermediate for further chemical exploration, such as in the synthesis of novel N-aryl-1,2,4-triazoles or in acetylation studies to create diverse molecular architectures . Its structural features are characteristic of compounds used in developing chemosensors and metal-chelating agents, which are valuable in materials science and chemical biology . Researchers utilize this building block to create complex molecules for screening against various biological targets. The product is supplied with a guaranteed purity of 95% and is accompanied by comprehensive analytical data, including NMR, HPLC, and LC-MS reports, to ensure consistency and reliability in research applications . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-acetyl-5-methylsulfanyl-1,2,4-triazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2S/c1-4(12)8-6-9-7(14-3)10-11(6)5(2)13/h1-3H3,(H,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJBGHZPLSUUQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=NN1C(=O)C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-acetyl-3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is often synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by treatment with acetic anhydride to introduce the acetyl group.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using methylthiol as the nucleophile.

    Acetamide Formation: The final step involves the acylation of the triazole derivative with acetic anhydride to form the acetamide moiety.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the acetamide moiety, potentially yielding amine derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where various nucleophiles can replace the methylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Studied for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-[1-acetyl-3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide exerts its effects is often related to its ability to interact with biological macromolecules. The triazole ring can form hydrogen bonds and π-π interactions with enzyme active sites, potentially inhibiting their activity. The methylsulfanyl group may enhance lipophilicity, facilitating membrane penetration and increasing bioavailability.

Comparison with Similar Compounds

Structural Features

The target compound’s structure is distinguished by its methylsulfanyl group and acetylated triazole core . Below is a comparison with structurally related 1,2,4-triazole-acetamide derivatives:

Compound Name Substituents (Triazole Positions) Key Functional Groups
N-[1-acetyl-3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide (Target) 1: Acetyl; 3: -SMe; 5: Acetamide Methylsulfanyl, Acetamide
N-{4-[1-(4-Chlorophenyl)-3-(hydrazinecarbonyl)-1H-1,2,4-triazol-5-yl]phenyl}acetamide (9b) 1: 4-Chlorophenyl; 3: Hydrazinecarbonyl Aryl, Hydrazinecarbonyl
N-{4-[1-(4-Chlorophenyl)-3-{N′-[5-nitro-indolinone]hydrazinecarbonyl}-triazol-5-yl]phenyl}acetamide (11l) 3: Indolinone-tethered hydrazinecarbonyl Indolinone, Nitro, Aryl
2-{[4-Allyl-5-(benzotriazolylmethyl)-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide 4: Allyl; 5: Benzotriazole-methyl Benzotriazole, Allyl, Chlorophenyl

Key Observations :

  • The methylsulfanyl group in the target compound enhances lipophilicity compared to polar groups like hydrazinecarbonyl (e.g., 9b) .
  • Bulky substituents (e.g., indolinone in 11l or benzotriazole in ) may improve target binding but reduce solubility .

Key Observations :

  • Yields for indolinone-tethered compounds (e.g., 11h) are lower (~38.9%) due to steric hindrance .
  • Green chemistry approaches (e.g., zeolite catalysts in ) improve efficiency and sustainability .

Physicochemical Properties

Key Observations :

  • High melting points (>300°C) in indolinone derivatives (11i, 11k) suggest strong crystalline packing .
  • The target compound’s methylsulfanyl group may confer better solubility than aryl-substituted analogs.

Key Observations :

  • Indolinone-tethered compounds (e.g., 11h) exhibit potent anticancer activity due to VEGFR-2 targeting .

Biological Activity

N-[1-acetyl-3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]acetamide is a compound belonging to the 1,2,4-triazole family, characterized by its unique structural features that include an acetyl group and a methylsulfanyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Molecular Formula: C₇H₁₀N₄O₂S
  • Molecular Weight: 214.25 g/mol
  • CAS Number: 311317-45-0

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit a variety of biological activities. Specifically, this compound has shown promise in the following areas:

1. Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various pathogens by interfering with cellular processes or inhibiting specific enzymes involved in microbial metabolism.

2. Antiviral Activity
Similar sulfanyltriazoles have demonstrated antiviral effects against several viral strains. The mechanism often involves disruption of viral replication processes or interference with viral protein synthesis.

3. Anticancer Activity
The compound's potential anticancer properties are particularly noteworthy. It is hypothesized that this compound may interact with specific protein targets associated with cancer proliferation and resistance mechanisms. For example, compounds with similar structures have shown effectiveness against various cancer cell lines.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that its biological activity is linked to:

  • Inhibition of Enzymatic Activity: The triazole ring may interact with enzymes critical for pathogen survival or cancer cell metabolism.
  • Disruption of Cellular Signaling Pathways: The compound may interfere with signaling pathways that regulate cell growth and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound in medicinal applications, a comparison with structurally similar compounds can provide insights into structure–activity relationships (SAR). Below is a summary table highlighting notable compounds:

Compound NameStructureUnique Features
2-methylsulfanyl-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamideC₆H₇F₃N₄OSContains trifluoromethyl group; potential enhanced lipophilicity.
N-(4-hydroxyphenyl)acetamideC₈H₉N₃OLacks the triazole ring; simpler structure with different biological activities.
5-substituted phenyltriazolesVariableDiverse substituents lead to varied biological activities; often used in drug design.

Q & A

Advanced Research Question

  • Data collection : High-resolution (<1.0 Å) X-ray diffraction with synchrotron radiation reduces thermal motion artifacts .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates H-bonding networks (e.g., N-H···O=C interactions) .
  • Tautomer assignment : Electron density maps distinguish between 1H- and 4H-triazole tautomers, critical for SAR studies .

How can researchers design derivatives to improve selectivity against cancer cell lines without increasing cytotoxicity?

Advanced Research Question

  • Scaffold modification : Introduce electron-withdrawing groups (e.g., -NO2_2) at the acetamide position to enhance DNA intercalation selectivity .
  • Prodrug strategies : Mask the acetyl group with pH-sensitive linkers (e.g., hydrazones) for tumor-specific activation .
  • In vitro toxicity screening : Compare IC50_{50} values in cancer (e.g., MCF-7) vs. normal (e.g., HEK-293) cells using MTT assays. Derivatives with selectivity indices >10 are prioritized .

What analytical techniques are critical for assessing purity and stability under varying storage conditions?

Basic Research Question

  • HPLC-DAD : Monitor degradation products (e.g., hydrolyzed acetamide) using a C18 column (acetonitrile/water gradient) .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C indicates shelf-stability at room temperature) .
  • Light sensitivity tests : UV-vis spectroscopy tracks photodegradation; amber vials are recommended if λmax_{\text{max}} shifts >5 nm after 48h light exposure .

How do solvent polarity and pH affect the compound’s solubility, and how can this guide formulation for in vivo studies?

Basic Research Question

  • Solubility profile : Soluble in DMSO (>50 mg/mL) but poorly in water (<0.1 mg/mL). Co-solvents (PEG-400) or cyclodextrin complexes improve aqueous solubility .
  • pH-dependent stability : Degrades rapidly at pH >8 (acetamide hydrolysis). Buffered formulations (pH 6–7) are optimal for intravenous delivery .

What computational models predict the compound’s ADMET properties, and how reliable are these for prioritizing analogs?

Advanced Research Question

  • ADMET prediction : SwissADME estimates moderate bioavailability (F~30%) due to high polar surface area (>100 Ų). PAINS filters confirm no pan-assay interference .
  • Limitations : MDCK permeability assays often contradict in silico predictions, necessitating experimental validation .

How can contradictory data on enzyme inhibition (e.g., VEGFR-2 vs. COX-2) be resolved in mechanistic studies?

Advanced Research Question

  • Kinetic assays : Measure Ki_i values under uniform conditions (e.g., 25°C, pH 7.4) to compare inhibition potency .
  • Off-target screening : Proteome-wide affinity chromatography identifies non-specific binding .
  • Structural analogs : Co-crystallization with VEGFR-2 (PDB: 4ASD) vs. COX-2 (PDB: 3LN1) reveals binding site disparities .

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